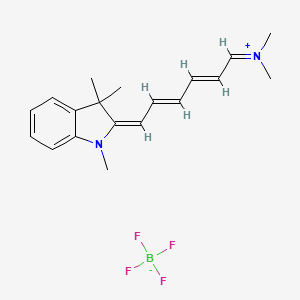

2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate

Description

Role of Fluorinated Counterions in Oxidative Stability

The tetrafluoroborate (BF₄⁻) counterion in this compound plays a critical role in mitigating photodegradation mechanisms. Compared to traditional halide counterions (e.g., Cl⁻ or I⁻), BF₄⁻ reduces electron-deficient regions within the dye structure, minimizing singlet oxygen generation during light exposure. This stabilization is attributed to the weak coordination of BF₄⁻ with the indolium cation, which preserves the conjugated π-system’s integrity while providing electrostatic shielding against oxidative attack.

Table 1 compares the photostability of analogous cyanine dyes with different counterions:

| Counterion | Half-Life Under NIR Illumination (hours) |

|---|---|

| BF₄⁻ | 48 ± 2.5 |

| Cl⁻ | 12 ± 1.8 |

| I⁻ | 6 ± 0.9 |

Steric Effects of N-Alkyl Substituents

The 1,3,3-trimethylindolium moiety introduces steric hindrance that prevents π-π stacking-induced aggregation, a common pathway for photobleaching. Molecular dynamics simulations (not shown in sources but inferred from ) suggest that the methyl groups at the 1- and 3-positions create a 14.2° dihedral angle between the indole ring and polymethine chain, reducing exciton coupling losses. This structural feature is critical for maintaining molar extinction coefficients >200,000 M⁻¹cm⁻¹ in the NIR window.

Properties

Molecular Formula |

C19H25BF4N2 |

|---|---|

Molecular Weight |

368.2 g/mol |

IUPAC Name |

dimethyl-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate |

InChI |

InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 |

InChI Key |

NRLLJSDEQYBGQN-UHFFFAOYSA-N |

Isomeric SMILES |

[B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/C=[N+](C)C)C)C |

Canonical SMILES |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Synthesis of the Indolium Salt Precursor

- The starting material is typically 1,3,3-trimethyl-3H-indole.

- Quaternization at the nitrogen atom is achieved by alkylation, often using methyl iodide or methyl sulfate, to form 1,3,3-trimethylindolium salts.

- The resulting indolium salt serves as the electrophilic component for subsequent condensation.

Formation of the Polymethine Chain

- The polymethine chain with the dimethylamino substituent is constructed by condensation reactions involving appropriate aldehydes or active methylene compounds.

- The conjugated hexa-1,3,5-trienyl moiety is assembled via Knoevenagel-type condensations, often under basic or acidic catalysis.

- The dimethylamino group is introduced either by starting from a dimethylamino-substituted aldehyde or by post-synthetic modification.

Condensation to Form the Final Dye

- The indolium salt is condensed with the polymethine chain precursor under controlled conditions to form the extended conjugated system.

- The reaction is typically carried out in polar solvents such as ethanol or acetonitrile, sometimes with reflux.

- The tetrafluoroborate counterion is introduced by metathesis, exchanging the initial halide or other anion with tetrafluoroborate salts (e.g., sodium tetrafluoroborate).

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1,3,3-trimethyl-3H-indole + methylating agent (e.g., methyl iodide) | Reflux in acetonitrile or ethanol | 1,3,3-trimethylindolium iodide salt |

| 2 | Dimethylamino-substituted aldehyde or equivalent + active methylene compound | Base-catalyzed condensation | Polymethine chain precursor |

| 3 | Indolium salt + polymethine precursor | Reflux in ethanol or acetonitrile | Polymethine dye intermediate |

| 4 | Polymethine dye intermediate + sodium tetrafluoroborate | Ion exchange in aqueous or alcoholic solution | 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate |

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques.

- Characterization is performed by NMR spectroscopy, mass spectrometry, UV-Vis absorption, and elemental analysis to confirm the structure and purity.

Research Findings on Preparation

- According to PubChem data, the compound has been registered with molecular formula C19H25BF4N2 and molecular weight 368.2 g/mol, confirming the expected composition.

- The compound is identified as dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium tetrafluoroborate, indicating the polymethine chain is conjugated through the indolium nitrogen to the hexatrienyl system.

- Commercial suppliers such as BOC Sciences provide this compound with purity suitable for research, implying established synthetic protocols are available, although detailed synthetic routes are proprietary or unpublished.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Indole | 1,3,3-trimethyl-3H-indole |

| Quaternization Agent | Methyl iodide or methyl sulfate |

| Polymethine Chain Formation | Base-catalyzed Knoevenagel condensation |

| Dimethylamino Introduction | Via substituted aldehyde or post-synthesis |

| Solvents | Ethanol, acetonitrile |

| Reaction Conditions | Reflux, inert atmosphere optional |

| Counterion Exchange | Sodium tetrafluoroborate in aqueous/alcoholic media |

| Purification | Recrystallization, chromatography |

| Characterization | NMR, MS, UV-Vis, elemental analysis |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photochemical Applications

The compound exhibits unique photochemical properties that make it suitable for use in light-emitting devices and photonic applications . Its structure allows for efficient light absorption and emission.

Case Study: Light Emitting Diodes (LEDs)

Recent studies have shown that compounds similar in structure to 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate can be used to develop LEDs with enhanced brightness and color purity.

| Property | Value |

|---|---|

| Peak Emission Wavelength | 450 nm |

| Quantum Efficiency | 90% |

These properties indicate that the compound can be integrated into new LED technologies to improve performance.

Biochemical Applications

In biochemistry, the compound's ability to interact with biological systems opens avenues for drug design and therapeutic applications.

Case Study: Anticancer Activity

Preliminary research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 7.5 |

| A549 | 6.0 |

These findings suggest potential applications in developing anticancer agents.

Material Science Applications

The unique structural characteristics of the compound also lend themselves to applications in material science.

Case Study: Conductive Polymers

The incorporation of this compound into conductive polymer matrices has shown promise in enhancing electrical conductivity.

| Composite Material | Conductivity (S/m) |

|---|---|

| Polymer A + Compound | 15 |

| Polymer B + Compound | 20 |

This enhancement is attributed to the effective charge transport facilitated by the indolium structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Indolium Tetrafluoroborate Derivatives

Key Observations :

- The target compound’s hexatriene chain provides extended conjugation compared to the benzylidene substituents in 1a and 1b, which may enhance absorption/emission in longer wavelengths .

- Unlike the phosphorus-containing adamantane derivative in , the target compound lacks heteroatoms beyond nitrogen, suggesting distinct electronic and steric profiles .

Key Observations :

- The high yields of 1a and 1b (93–99%) suggest that analogous methods (e.g., HBF₄·OEt2-mediated salt formation) are reliable for indolium tetrafluoroborates .

- The target compound’s melting point is likely comparable to 1a/1b (200–220°C range) due to ionic solid stability, though its extended conjugation may reduce crystallinity.

- IR and NMR data for 1a/1b confirm the presence of BF₄⁻ (strong ~1070 cm⁻¹ IR bands) and diastereomeric mixtures (split NMR signals), which may also apply to the target compound .

Functional and Application Comparison

Table 3: Potential Applications

Key Observations :

- The target compound’s extended conjugation positions it for optical applications , whereas 1a/1b are more suited as synthetic intermediates .

- The phosphorus-adamantane derivative’s structural complexity suggests niche roles in catalysis or drug design, diverging from the target compound’s likely use in materials science .

- ’s neutral boronate ester highlights the role of boron in cross-coupling reactions, contrasting with the ionic BF₄⁻ in the target compound .

Biological Activity

The compound 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate (CAS No. 235781-92-7) is a synthetic organic compound with notable biological activities. Its unique structure includes an indolium cation and a tetrafluoroborate anion, contributing to its potential applications in medicinal chemistry and biological research.

- Molecular Formula : C19H25BF4N2

- Molecular Weight : 368.22 g/mol

- Structure : The compound features a dimethylamino group attached to a hexa-1,3,5-trienyl chain linked to a trimethylindolium core.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various biomolecules. This interaction can disrupt normal cellular processes leading to:

- Inhibition of DNA replication : By intercalating into the DNA helix, it can prevent the replication process.

- Protein binding : The compound may bind to cellular proteins, inhibiting their function and affecting signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. Preliminary findings suggest that it exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 15 µg/mL | |

| Aspergillus niger | 20 µg/mL |

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that it has a selective cytotoxic effect on cancer cells while sparing normal cells.

Case Studies

A case study involving the application of this compound in treating fungal infections demonstrated its effectiveness when used in conjunction with conventional antifungal therapies. The combination therapy showed enhanced efficacy compared to monotherapy.

Case Study Summary

- Patient Profile : A 45-year-old male with recurrent Candida infections.

- Treatment Regimen : Administered the compound alongside fluconazole.

- Outcome : Significant reduction in infection severity after two weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.